benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride

Pharmaceutical Intermediates HPLC Purity Analysis Lifitegrast Synthesis

This (S)-enantiomerically pure benzyl ester hydrochloride is the validated key intermediate for lifitegrast (Xiidra®) API synthesis. The (S)-configured α-carbon is mandatory; racemic or (R)-enantiomer forms introduce stereochemical impurity requiring costly chiral separation. The benzyl ester enables orthogonal hydrogenolytic deprotection compatible with acid-/base-labile groups. The 3-methylsulfonyl regioisomer is specifically required for LFA-1 binding pocket orientation. Hydrochloride salt form ensures defined stoichiometry and consistent solubility in DCM/dioxane coupling steps. Qualified as Lifitegrast Impurity 49 for HPLC system suitability and quantitative impurity assays per ICH Q2(R1).

Molecular Formula C17H20ClNO4S
Molecular Weight 369.9 g/mol
CAS No. 1194550-59-8
Cat. No. B1521928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride
CAS1194550-59-8
Molecular FormulaC17H20ClNO4S
Molecular Weight369.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H19NO4S.ClH/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m0./s1
InChIKeyQMFDSGLDMSBMLX-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate Hydrochloride (CAS 1194550-59-8): Compound Class and Procurement-Relevant Baseline Characteristics


Benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate hydrochloride (CAS: 1194550-59-8) is a chiral L-phenylalanine derivative featuring a 3-methylsulfonyl substituent on the aromatic ring and a benzyl ester protecting group at the carboxyl terminus, supplied as the hydrochloride salt (molecular weight: 369.86 g/mol, formula: C₁₇H₂₀ClNO₄S) [1]. The compound is classified within the phenylalanine analogue family and is structurally characterized as 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester hydrochloride . Its primary recognized utility in the research literature is as a key intermediate in the synthesis of lifitegrast (Xiidra), an FDA-approved LFA-1/ICAM-1 antagonist for the treatment of dry eye disease [2].

Why Generic Substitution of Benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate Hydrochloride Fails: Critical Differentiators for Procurement Decisions


Generic substitution among phenylalanine derivatives bearing methylsulfonyl substituents is scientifically unsound due to four orthogonal differentiating factors. First, the stereochemical configuration at the α-carbon must be (S)-configured for the downstream lifitegrast API, which is an enantiomerically pure drug; procurement of the racemic form or (R)-enantiomer introduces a stereochemical impurity that propagates through subsequent coupling steps, necessitating costly chiral separation [1]. Second, the benzyl ester protecting group confers orthogonal protection compatibility in peptide coupling sequences that methyl ester analogs cannot replicate under identical reaction conditions [2]. Third, the 3-methylsulfonyl regioisomer is specifically required; the 4-methylsulfonyl analog (para-substituted) produces a different spatial orientation at the LFA-1 binding pocket and is not a qualified lifitegrast intermediate [3]. Fourth, the hydrochloride salt form ensures defined stoichiometry and consistent solubility in organic reaction media (e.g., DCM, dioxane) during Boc-deprotection steps; the free base form exhibits variable protonation state and unpredictable coupling efficiency [4].

Quantitative Procurement Evidence Guide for Benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate Hydrochloride: Comparative Data Against Key Analogs


Comparative HPLC Purity: Benzyl Ester vs. Free Acid Form in Lifitegrast Intermediate Qualification

Commercial suppliers report a minimum purity specification of 97% for benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate hydrochloride, as determined by HPLC analysis with batch-specific certificates of analysis including NMR and HPLC data . In contrast, the free acid analog ((2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid hydrochloride, CAS 2177264-60-5) is commercially offered at a lower minimum purity threshold of 95% . This 2% absolute purity differential translates to substantially higher impurity burden in the free acid form that would propagate through subsequent amide coupling steps.

Pharmaceutical Intermediates HPLC Purity Analysis Lifitegrast Synthesis

Enantiomeric Purity: (S)-Benzyl Ester vs. (R)-Enantiomer in Lifitegrast Chiral Integrity

The (S)-configured benzyl ester hydrochloride is the stereochemically defined intermediate required for the synthesis of (S)-lifitegrast, the therapeutically active enantiomer [1]. The (R)-enantiomer (CAS 2049127-88-8 for the benzyl ester; CAS 2049127-84-4 for the methyl ester) is classified as an enantiomeric impurity that must be controlled to meet ICH Q3A guidelines for drug substance impurities . In chiral HPLC analysis of lifitegrast drug substance, the (R)-enantiomer elutes as a discrete impurity peak with a retention time distinct from the (S)-enantiomer, demonstrating that stereochemical fidelity at the intermediate stage directly determines final API purity [2].

Chiral Purity Enantiomeric Impurity Drug Substance Quality

Carboxyl Protecting Group Efficiency: Benzyl Ester vs. Methyl Ester in Peptide Coupling Selectivity

In peptide coupling reactions involving N-blocked amino acid esters, benzyl esters exhibit lower turnover rates with carboxypeptidase Y (CPD-Y) catalysts compared to methyl esters, resulting in reduced side-product formation and higher selectivity for the desired amide bond [1]. Specifically, when N-blocked amino acid benzyl esters serve as acyl components and amino acid methyl esters as amine components, the peptide methyl ester is formed as the major product because it is processed by the enzyme with a lower rate than the initial benzyl ester acyl component [1]. The methyl ester analog (methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate hydrochloride, CAS 851785-21-2) lacks this kinetic differentiation and is more susceptible to premature hydrolysis under basic coupling conditions [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Regioisomeric Specificity: 3-Methylsulfonyl vs. 4-Methylsulfonyl Substitution in LFA-1 Antagonist Activity

The 3-methylsulfonyl (meta) substitution pattern on the phenylalanine aromatic ring is essential for the binding interaction of lifitegrast with the LFA-1 I-domain [1]. SAR studies on lifitegrast analogs demonstrate that modification of the methylsulfonyl substituent position alters the spatial orientation of the phenylalanine side chain within the LFA-1 binding pocket [2]. The 4-methylsulfonyl (para) analog (e.g., (S)-benzyl 2-amino-3-(4-(methylsulfonyl)phenyl)propanoate hydrochloride) produces a different pharmacophore geometry and is not qualified as a lifitegrast intermediate .

Structure-Activity Relationship LFA-1 Antagonist Regioisomer Activity

Salt Form Stability and Solubility: Hydrochloride Salt vs. Free Base for Consistent Coupling Performance

The hydrochloride salt form (CAS 1194550-59-8) provides defined stoichiometry and consistent solubility in organic reaction media (dichloromethane, dioxane) during Boc-deprotection steps in lifitegrast intermediate preparation [1]. Storage specifications for the hydrochloride salt indicate stability at -20°C for 3 years in powder form and 6 months in solution [2]. The free base form (benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate, without hydrochloride) exhibits variable protonation state depending on residual acid/base conditions, leading to batch-to-batch inconsistency in coupling efficiency .

Salt Form Selection Reaction Consistency Solubility in Organic Media

High-Value Research and Industrial Application Scenarios for Benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate Hydrochloride


GMP Manufacturing of Lifitegrast (Xiidra) API: Chiral Intermediate Procurement

This compound is the key chiral intermediate in the validated synthetic route to lifitegrast sodium, an FDA-approved ophthalmic solution for dry eye disease [1]. The benzyl ester serves as the phenylalanine-derived fragment that undergoes amide coupling with 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid derivatives, followed by hydrogenolytic benzyl deprotection with Pd/C in the presence of a proton source (e.g., formic acid) to yield the final lifitegrast API [2]. Given that the S-enantiomer is the therapeutically active form and the R-enantiomer is an impurity requiring control, procurement of enantiomerically pure (S)-benzyl ester is mandatory for GMP API production [3].

Enantiomeric Impurity Reference Standard for Lifitegrast Quality Control

The (S)-benzyl ester hydrochloride is qualified as Lifitegrast Impurity 49 in pharmacopoeial and reference standard catalogs . In analytical quality control workflows for lifitegrast drug substance and drug product, this compound is employed as a reference standard for HPLC method validation, retention time marker identification, and system suitability testing. Its defined CAS registry (1194550-59-8) and commercial availability at >97% purity (HPLC) make it suitable for calibration curve preparation in quantitative impurity assays per ICH Q2(R1) validation guidelines .

LFA-1 Antagonist Structure-Activity Relationship (SAR) Studies

The 3-methylsulfonyl-substituted phenylalanine benzyl ester scaffold serves as a core building block for the synthesis of novel LFA-1/ICAM-1 antagonists [4]. In medicinal chemistry programs aimed at developing next-generation integrin antagonists for ocular inflammatory conditions, this intermediate enables modular diversification through coupling with various carboxylic acid partners (e.g., substituted tetrahydroisoquinolines, benzofurans, or other heterocyclic scaffolds). The benzyl ester protecting group permits orthogonal deprotection under hydrogenolytic conditions without disturbing acid-labile or base-labile functionality elsewhere in the molecule [5].

Chemoenzymatic Synthesis Development and Chiral Resolution Studies

This compound has been the target of novel chemoenzymatic synthetic methodologies. A practical chemoenzymatic process was developed for the synthesis of 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester via enzymatic dynamic kinetic resolution of 3-methylsulfonyl-DL-phenylalanine ethyl ester in miniemulsions, producing optically pure (S)-configured material [6]. The hydrochloride salt form of the benzyl ester serves as the isolable, analytically pure endpoint of these enzymatic processes, enabling direct integration into downstream chemical coupling steps without additional salt metathesis or neutralization [7].

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